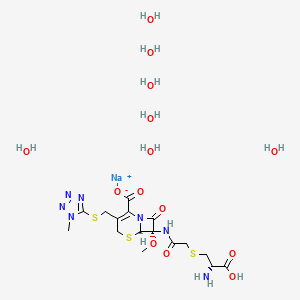

头孢米诺钠

描述

Cefminox Sodium is a second-generation cephalosporin antibiotic . It is a broad-spectrum, bactericidal antibiotic, especially effective against Gram-negative and anaerobic bacteria . It is also a dual agonist of prostacyclin receptor (IP) and PPARγ .

Molecular Structure Analysis

The molecular formula of Cefminox Sodium is C16H21N7O7S3 . The proposed chemical structures and main fragmentation patterns of cefminox and its impurities have been studied .Chemical Reactions Analysis

Cefminox Sodium has been found to have 13 unknown impurities and isomers . These were separated and characterized by liquid chromatography coupled with high-resolution ion trap/time-of-flight mass spectrometry (LC-IT-TOF-MS) .Physical and Chemical Properties Analysis

Cefminox Sodium has a molecular weight of 541.56 g/mol . It is a sodium salt and is freely soluble in aqueous solution .科学研究应用

杂质表征:Xu等人(2018年)对头孢米诺钠中未知杂质和同分异构体进行了研究。他们开发了一种新的高效液相色谱-梯度洗脱方法用于检测杂质,并应用电喷雾电离(ESI)离子阱多级串联质谱直接进行研究。这项研究有助于了解头孢米诺钠的稳定性和纯度(Yu Xu et al., 2018)。

对前列腺组织的渗透:笹川等人(2006年)探讨了头孢米诺钠在前列腺组织中的渗透情况,发现其渗透不受炎症存在的影响。这表明其在前列腺感染中的潜在有效性(I. Sasagawa et al., 2006)。

急性腹膜炎的临床疗效:中村等人(1985年)研究了头孢米诺钠治疗急性腹膜炎的临床疗效。该药物在急性阑尾炎、局限性和弥漫性腹膜炎以及因肠梗阻引起的全腹膜炎症状中显示出高临床反应率(T. Nakamura et al., 1985)。

静脉输液液体中的稳定性:郭宗华(2007年)研究了头孢米诺钠在不同静脉输液液体中的稳定性,发现其在透明度、颜色、pH值和含量方面稳定。这表明其适用于各种静脉输液(Guo Zong-hua, 2007)。

新杂质的合成和鉴定:华(2013年)对头孢米诺钠中的一种新杂质进行了合成和结构鉴定的研究,有助于该药物的质量控制和安全评估(T. Hua, 2013)。

药理特性:渡边和大本(1990年)探讨了头孢米诺的药理学,强调其广谱抗菌活性和对革兰氏阴性和厌氧菌的强杀菌特性(S. Watanabe & S. Omoto, 1990)。

作用机制

安全和危害

属性

IUPAC Name |

sodium;7-[[2-(2-amino-2-carboxyethyl)sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N7O7S3.Na/c1-22-15(19-20-21-22)33-4-7-3-32-14-16(30-2,13(29)23(14)10(7)12(27)28)18-9(24)6-31-5-8(17)11(25)26;/h8,14H,3-6,17H2,1-2H3,(H,18,24)(H,25,26)(H,27,28);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBIDXLKJYJVQOE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC(C(=O)O)N)OC)SC2)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N7NaO7S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92636-39-0 | |

| Record name | 7S)-7-[[2-(2-amino-2-carboxyethyl)sulfanylacetyl]amino]-7-methoxy-3-[(1- methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct- 2-ene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the mechanism of action of Cefminox sodium?

A: Cefminox sodium is a second-generation cephalosporin antibiotic. Like other β-lactam antibiotics, it exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. [, , , ] It binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final stages of peptidoglycan synthesis, a crucial component of the bacterial cell wall. This binding disrupts the formation of cross-links in the peptidoglycan layer, leading to bacterial cell death.

Q2: What is the molecular formula and weight of Cefminox sodium?

A: The molecular formula of Cefminox sodium is C16H16N5NaO7S2. Its molecular weight is 473.44 g/mol. [, ]

Q3: Is there any spectroscopic data available for Cefminox sodium?

A: Yes, various spectroscopic techniques have been used to characterize Cefminox sodium. For instance, UV spectrophotometry is commonly employed for quantitative analysis, with a detection wavelength of 273 nm and a reference wavelength of 293 nm. [, , ] Additionally, NMR techniques, particularly 1H NMR, have been successfully applied to determine the configuration of Cefminox sodium in water solutions. [] Mass spectrometry, specifically high-resolution ion trap/time-of-flight mass spectrometry (LC-IT-TOF-MS), is another valuable tool used to separate and characterize Cefminox sodium and its impurities. []

Q4: What is the stability of Cefminox sodium in fructose injections?

A: The stability of Cefminox sodium in fructose injections varies depending on the manufacturer of the injection. [] While generally stable for up to 4 hours at room temperature, Cefminox sodium can degrade after 24 hours in some fructose injections. It is recommended to use the mixture within 4 hours of preparation.

Q5: How does temperature affect the stability of Cefminox sodium solutions?

A: Cefminox sodium solutions exhibit poor thermal stability. [] Studies utilizing classic isothermal accelerated tests and multiple linear models have shown that the degradation kinetics of Cefminox sodium solution follow first-order kinetics.

Q6: What is the recommended expiration date for Cefminox sodium solutions?

A: Based on stability studies, the predicted expiration date for Cefminox sodium solutions is approximately 3.70 to 4.17 days. [] This short shelf life emphasizes the importance of proper storage and handling.

Q7: Are there any known crystal forms of Cefminox sodium that exhibit improved stability?

A: Yes, research has identified novel crystal forms of Cefminox sodium that demonstrate enhanced stability compared to the previously reported heptahydrate form. [, , ] These new crystal forms, characterized by their unique X-ray diffraction patterns, offer potential advantages in terms of storage and shelf life.

Q8: What methods are used to purify Cefminox sodium?

A: High-speed countercurrent chromatography (HSCCC) is one effective method for separating and purifying Cefminox sodium. [] This technique utilizes a two-phase solvent system, where the stationary phase is typically composed of trichloromethane, ethyl acetate, butanol, and water, while the mobile phase is the lower phase of the same solvent system. Additionally, nonpolar macroporous resin chromatography, particularly using X5 resin, has been successfully employed for Cefminox sodium purification. []

Q9: What is the pharmacokinetic profile of Cefminox sodium?

A: Cefminox sodium is administered intravenously, and studies have investigated its concentration in various tissues and body fluids. Following a single intravenous dose of 1 g, peak serum concentrations are achieved within one hour, reaching approximately 69.17 ± 17.47 μg/mL. [] Cefminox sodium exhibits good tissue penetration, with concentrations in prostatic tissue reaching 5.33 ± 2.33 μg/g one hour post-administration. []

Q10: How effective is Cefminox sodium in treating acute peritonitis?

A: Cefminox sodium has demonstrated efficacy in treating acute peritonitis. In clinical studies involving patients with various forms of acute peritonitis, including acute appendicitis, diffuse peritonitis, and panperitonitis, Cefminox sodium treatment resulted in favorable clinical outcomes. [] Following Cefminox sodium administration, significant reductions or complete eradication of bacterial pathogens, such as Escherichia coli, Enterococcus faecalis, and Pseudomonas aeruginosa, were observed in infected tissues and body fluids. []

Q11: Are there any known resistance mechanisms to Cefminox sodium?

A: While Cefminox sodium exhibits a broad spectrum of antibacterial activity and stability against many β-lactamases, resistance mechanisms have been observed. One primary mechanism involves the production of β-lactamases by bacteria, enzymes that can hydrolyze the β-lactam ring of Cefminox sodium, rendering it ineffective. [] Another mechanism is the alteration of PBPs, reducing the binding affinity of Cefminox sodium and decreasing its efficacy.

Q12: What analytical methods are used to determine Cefminox sodium concentration?

A: Several analytical methods are employed to determine Cefminox sodium concentration, including High-Performance Liquid Chromatography (HPLC) [, , ] and capillary electrophoresis. []

Q13: How are residual solvents in Cefminox sodium quantified?

A: Capillary gas chromatography, using a PEG-20M capillary column and n-propanol as an internal standard, is a reliable method for quantifying residual solvents in Cefminox sodium. [] This technique allows for the separation and detection of various solvents, ensuring the quality and safety of the pharmaceutical product.

Q14: How are polymers in Cefminox sodium analyzed?

A: High-Performance Size Exclusion Chromatography (HPSEC) is an effective technique for determining the presence and quantity of polymers in Cefminox sodium. [] This method utilizes a gel column and a mobile phase of 0.005 mol/L phosphate buffer solution.

Q15: What are the potential adverse effects associated with Cefminox sodium administration?

A15: Like all medications, Cefminox sodium may cause side effects, although not everyone experiences them. While this Q&A focuses on the scientific aspects and will not delve into specific side effects, it is crucial to consult with a healthcare professional for any health concerns or before making any decisions related to your health or treatment.

Q16: Are there specific patient populations that require special considerations when receiving Cefminox sodium?

A16: While this Q&A focuses on the scientific research of Cefminox sodium and won't cover specific patient populations or medical advice, it's essential to consult a healthcare professional for personalized guidance on any health concerns or treatment decisions.

Q17: What are the ongoing research areas related to Cefminox sodium?

A17: Ongoing research on Cefminox sodium focuses on various aspects, including:

- Improving stability: Exploring novel crystal forms and formulation strategies to enhance stability and shelf life. [, , ]

- Combatting resistance: Investigating new approaches to overcome emerging resistance mechanisms and maintain its efficacy against a broad spectrum of bacteria. []

- Optimizing delivery: Developing innovative drug delivery systems to enhance its targeting to specific tissues and improve therapeutic outcomes. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。